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For Researchers, Scientists, and Drug Development Professionals

Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2

(USP2).[1][2][3] This technical guide provides an in-depth overview of the in vitro biological

activity of ML364, focusing on its mechanism of action, quantitative biochemical and cellular

data, detailed experimental protocols for its characterization, and its impact on key signaling

pathways. This document is intended to serve as a comprehensive resource for researchers in

oncology, cell biology, and drug discovery.

Quantitative Biological Data
The following tables summarize the key quantitative metrics defining the in vitro activity of

ML364.

Table 1: Biochemical Activity of ML364 against USP2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b609155?utm_src=pdf-interest
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.researchgate.net/publication/340380139_Measurement_of_Protein-Protein_Interactions_through_Microscale_Thermophoresis_MST
https://www.youtube.com/watch?v=3MBiDfAkQhc
https://www.medchemexpress.com/ML364.html
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Substrate Notes

IC50 1.1 µM
Lys-48-linked di-

ubiquitin

Internally quenched

fluorescent substrate.

[1][2]

IC50 1.7 µM
Lys-63-linked di-

ubiquitin

Internally quenched

fluorescent substrate.

[1]

Kd 5.2 µM USP2 protein

Determined by

microscale

thermophoresis.[1][4]

Table 2: Selectivity Profile of ML364

Target Activity IC50 Notes

USP8 Active 0.95 µM Inhibition observed.[1]

USP15 Inactive > 40 µM
No significant

inhibition.[1]

Caspase 6 Inactive > 40 µM
No significant

inhibition.[1]

Caspase 7 Inactive > 40 µM
No significant

inhibition.[1]

MMP1 Inactive > 40 µM
No significant

inhibition.[1]

MMP9 Inactive > 40 µM
No significant

inhibition.[1]

Table 3: Cellular Activity of ML364
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Cell Line Assay Parameter Value Time Point

HCT116 Cell Viability IC50 ~10 µM 72 hours

Mino Cell Viability IC50 ~5 µM 72 hours

LnCAP Cell Viability -
Dose-dependent

decrease
24-48 hours[4]

MCF7 Cell Viability -
Dose-dependent

decrease
24-48 hours[4]

Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize ML364 are

provided below.

USP2 Biochemical Inhibition Assay
This protocol is adapted from the methods used in the initial characterization of ML364.[1]

Principle: The assay measures the ability of ML364 to inhibit the enzymatic activity of USP2,

which cleaves an internally quenched fluorescent di-ubiquitin substrate, leading to an increase

in fluorescence.

Materials:

Recombinant human USP2 catalytic domain

Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked)

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS

ML364 stock solution in DMSO

384-well assay plates

Fluorescence plate reader
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Procedure:

Prepare a serial dilution of ML364 in DMSO.

In a 384-well plate, add 50 nL of the ML364 dilution series.

Add 2.5 µL of USP2 enzyme solution (final concentration ~1 nM) in assay buffer to each well.

Incubate for 15 minutes at room temperature.

Initiate the reaction by adding 2.5 µL of the di-ubiquitin substrate (final concentration ~100

nM) in assay buffer.

Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30

minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for

the fluorophore).

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a four-

parameter Hill equation.

Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) between ML364 and USP2.

[1]

Principle: MST measures the movement of molecules in a microscopic temperature gradient,

which is altered upon binding of a ligand. This change in thermophoresis is used to quantify the

binding affinity.

Materials:

Label-free recombinant human USP2

ML364 stock solution in DMSO

MST Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS

Hydrophilic-treated capillaries
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MST instrument (e.g., Monolith NT.115)

Procedure:

Prepare a 16-point 1:2 serial dilution of ML364 in DMSO, starting at a high concentration

(e.g., 40 µM final concentration).

Prepare a solution of USP2 in MST buffer (e.g., 1 µM).

Mix the ML364 dilutions with the USP2 solution.

Load the samples into hydrophilic-treated capillaries.

Measure the thermophoresis of the samples using an MST instrument.

Analyze the change in normalized fluorescence as a function of the ML364 concentration

and fit the data to a Kd model to determine the dissociation constant.

Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of ML364 on cancer cell

viability.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate

dehydrogenase in living cells to form a purple formazan product. The amount of formazan is

proportional to the number of viable cells.

Materials:

Cancer cell lines (e.g., HCT116, Mino, LnCAP, MCF7)

Complete cell culture medium

ML364 stock solution in DMSO

MTT solution (5 mg/mL in PBS)

DMSO
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96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to

adhere overnight.

Treat the cells with a serial dilution of ML364 (e.g., 0.1 to 50 µM) for the desired time period

(e.g., 24, 48, or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the DMSO-treated control and determine

the IC50 value.

Western Blot Analysis of Cyclin D1
This protocol details the detection of Cyclin D1 protein levels in cells treated with ML364.[2]

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer

them to a membrane, and detect a specific protein of interest using antibodies.

Materials:

Cancer cell lines

ML364

RIPA lysis buffer with protease inhibitors

Protein quantification assay (e.g., BCA)
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SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against Cyclin D1

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with ML364 at various concentrations and for different time points.

Lyse the cells in RIPA buffer and quantify the protein concentration.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Probe the same membrane for a loading control to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis
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This protocol describes the analysis of cell cycle distribution in ML364-treated cells.[2]

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a

fluorescent dye like propidium iodide (PI). The fluorescence intensity is proportional to the DNA

content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

Cancer cell lines

ML364

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cells with ML364 for the desired duration.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C

for at least 2 hours.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per

sample.

Use cell cycle analysis software to model the DNA content histogram and determine the

percentage of cells in each phase of the cell cycle.
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Signaling Pathways and Mechanisms of Action
ML364 exerts its biological effects primarily through the inhibition of USP2. This leads to the

downstream modulation of several key signaling pathways involved in cell cycle progression,

DNA damage response, and apoptosis.

USP2-Cyclin D1-Cell Cycle Pathway
ML364-mediated inhibition of USP2 leads to the accumulation of ubiquitinated Cyclin D1,

targeting it for proteasomal degradation.[1][2] The reduction in Cyclin D1 levels results in cell

cycle arrest, primarily at the G1/S transition.

ML364 USP2
Inhibits Ubiquitinated

Cyclin D1
Deubiquitinates

ProteasomeDegradation

Cyclin D1Increased
Degradation

G1/S Progression
Promotes

Click to download full resolution via product page

Caption: ML364 inhibits USP2, leading to increased proteasomal degradation of Cyclin D1 and

cell cycle arrest.

DNA Damage Response Pathway
Consistent with the role of Cyclin D1 in DNA damage repair, inhibition of USP2 by ML364 has

been shown to decrease homologous recombination-mediated DNA repair.[1][2] This suggests

that ML364 may sensitize cancer cells to DNA damaging agents.
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Caption: ML364 impairs homologous recombination by destabilizing Cyclin D1.

TRAIL-Induced Apoptosis Pathway
ML364 has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand

(TRAIL)-mediated apoptosis. This is achieved through the USP2-dependent regulation of the

anti-apoptotic protein survivin. Inhibition of USP2 by ML364 leads to the ubiquitination and

degradation of survivin, thereby lowering the threshold for apoptosis induction by TRAIL.
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Caption: ML364 promotes TRAIL-induced apoptosis by inhibiting USP2-mediated stabilization

of survivin.

Conclusion
ML364 is a valuable chemical probe for studying the biological functions of USP2. Its ability to

induce Cyclin D1 degradation, cause cell cycle arrest, and sensitize cancer cells to apoptosis

highlights the therapeutic potential of targeting USP2 in oncology. The data and protocols

presented in this guide provide a comprehensive resource for researchers working with ML364
and investigating the broader roles of deubiquitinating enzymes in cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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